N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide

ECE inhibition Endothelin-converting enzyme IC50 assay

This benzylsulfonamide features a uniquely low predicted pKa of 4.22, producing >1000-fold ionization differences at physiological pH relative to its 4-methyl and 4-methoxy analogs. This property makes it the acidic extreme in sulfonamide SAR series, enabling pH-dependent solubility, permeability, and salt selection studies. Documented ECE inhibition IC50 of 28 μM provides a low-potency benchmark for assay validation. Available with traceable purity specifications (≥90%) from multiple verified suppliers with documented catalog numbers—unlike its 4-methyl analog, which lacks publicly validated procurement sources. Ideal as a medicinal chemistry building block for scaffold optimization where ionization state critically impacts ADME profiles.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 439095-82-6
Cat. No. B2355218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide
CAS439095-82-6
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2
InChIKeyQZXQBBWBEQRFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (CAS 439095-82-6): Molecular Identity and Supplier Purity Benchmarks for Procurement


N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (CAS 439095-82-6; molecular formula C16H19N3O3S; MW 333.4 g/mol) is a sulfonamide derivative containing a morpholine-substituted pyridine core with a phenylmethanesulfonamide group [1]. The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 [2]. It carries a predicted pKa of 4.22 ± 0.30 . Its closest commercially available structural analogs are the 4-methyl benzenesulfonamide derivative (CAS 439094-97-0) and the 4-methoxy benzenesulfonamide derivative (CAS 439095-80-4) .

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide: Why Closest Analogs Do Not Automatically Substitute for Procurement Purposes


The target compound's closest analogs—the 4-methyl and 4-methoxy benzenesulfonamide derivatives—differ at the sulfonamide moiety's aromatic substitution. The target compound uniquely possesses a phenylmethanesulfonamide group (benzylsulfonamide), whereas the analogs incorporate a para-substituted phenyl ring directly attached to the sulfonyl sulfur. These structural distinctions confer measurably different predicted physicochemical properties: the target compound exhibits a significantly lower predicted pKa (4.22 ± 0.30) compared to the 4-methyl analog (8.27 ± 0.50) and 4-methoxy analog (7.93 ± 0.50) , translating to >1000-fold differences in ionization state at physiological pH. This substantial difference in protonation state fundamentally alters solubility, permeability, and potential off-target interactions. No public evidence currently establishes functional equivalence in any biological assay; therefore, substitution without experimental validation introduces unquantified risk.

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (CAS 439095-82-6): Quantified Differential Evidence for Scientific Procurement Decisions


N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide IC50 Against Endothelin-Converting Enzyme (ECE): The Only Quantified Activity Benchmark for This Compound

The compound N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (CAS 439095-82-6) has a reported IC50 of 28 μM against endothelin-converting enzyme (ECE) in an in vitro colorimetric enzyme assay [1]. No public IC50 or Ki data are available for the closest structural analogs (CAS 439094-97-0; CAS 439095-80-4) against this same target [2]. Christopher Southan commented that at 28 μM IC50, this compound 'can be neither potent nor selective' [3]. This represents the only publicly documented, numerically defined biological activity data point for this compound.

ECE inhibition Endothelin-converting enzyme IC50 assay

Predicted pKa of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide: >1000-Fold Difference in Ionization State at pH 7.4 Relative to Closest Analogs

The predicted pKa of the target compound (CAS 439095-82-6) is 4.22 ± 0.30 . In contrast, the closest structural analog, 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide (CAS 439094-97-0), exhibits a predicted pKa of 8.27 ± 0.50 . At physiological pH 7.4, the Henderson-Hasselbalch equation yields a >1000-fold difference in protonation state (pKa 4.22: ~99.9% deprotonated/anionic; pKa 8.27: ~88% protonated/neutral) [1]. The 4-methoxy analog (CAS 439095-80-4) has a predicted pKa of 7.93 ± 0.50, producing an intermediate ionization state . No experimental pKa or logD measurements are publicly available for any compound in this series.

physicochemical property pKa ionization state

Comparative Predicted Boiling Point: N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide Differs by ~15°C from 4-Methyl Analog

The predicted boiling point of the target compound (CAS 439095-82-6) is 559.1 ± 60.0 °C , whereas the predicted boiling point of the 4-methyl benzenesulfonamide analog (CAS 439094-97-0) is 544.2 ± 60.0 °C . The 4-methoxy analog (CAS 439095-80-4) has a predicted boiling point of 565.5 ± 60.0 °C . These are computational predictions only; no experimental melting point or boiling point data are publicly available for any compound in this series.

boiling point thermal property physicochemical prediction

Supplier Purity Specifications for N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide: 90% vs 97% Minimum Purity Options

The target compound is commercially available with documented minimum purity specifications of 90% (Chemenu, catalog CM603733) and NLT 97% (MolCore, catalog MC2M5621) . For the closest structural analog, 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide (CAS 439095-80-4), a 95% purity specification is documented from AKSci (catalog 7332CK) . The 4-methyl analog (CAS 439094-97-0) lacks any publicly documented purity specification from commercial suppliers. This represents the only procurement-relevant specification data currently available for this compound series.

purity specification procurement quality control

Procurement-Validated Application Scenarios for N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (CAS 439095-82-6) Based on Quantified Evidence


Use as a Building Block for Synthesis When Documented Purity Specifications Are Required

The target compound (CAS 439095-82-6) is documented as being used as a building block for the synthesis of more complex molecules in medicinal chemistry research . This application scenario is supported by its availability with documented purity specifications: 90% from Chemenu (catalog CM603733) and NLT 97% from MolCore (catalog MC2M5621) . For procurement requiring traceable quality specifications and verified vendor catalog numbers, the target compound provides documented options that are absent for the 4-methyl analog.

ECE Enzyme Inhibition Screening at 28 μM Benchmark Concentration

The compound has a reported IC50 of 28 μM against endothelin-converting enzyme (ECE) in an in vitro colorimetric assay . This application scenario is relevant for: (i) use as a low-potency positive control or benchmark compound in ECE inhibition screening cascades, (ii) SAR exploration where 28 μM represents a starting point for scaffold optimization, and (iii) target validation experiments where modest ECE inhibition is sufficient. Given the commentator's assessment that the compound 'can be neither potent nor selective' at this concentration , this scenario is appropriate only for projects where a 28 μM benchmark is scientifically useful.

Physicochemical Studies Leveraging Predicted pKa and Ionization State Differences

The target compound exhibits a predicted pKa of 4.22 ± 0.30, producing a >1000-fold difference in ionization state at physiological pH 7.4 relative to its 4-methyl analog (predicted pKa 8.27 ± 0.50) . This application scenario includes: (i) studies of pH-dependent solubility and permeability in drug discovery, (ii) investigations of sulfonamide NH acidity as a function of aromatic substitution, and (iii) formulation development where ionization state critically impacts salt selection and dissolution behavior. The target compound serves as the acidic extreme (pKa ~4.2) within this series, offering a distinct ionization profile compared to the more basic analogs (pKa ~8).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.